potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent under controlled conditions. One common method involves the use of potassium fluoride and a boronic ester in the presence of a trifluoromethylating reagent such as trifluoromethyl iodide. The reaction is carried out in an inert atmosphere, often under anhydrous conditions, to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, borate esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves its ability to form stable complexes with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The boron atom in the compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the oxan-4-ylidene group.
Potassium tetrafluoroborate: Contains an additional fluorine atom, making it more reactive in certain conditions.
Potassium borohydride: A reducing agent with different reactivity and applications compared to potassium trifluoro[(oxan-4-ylidene)methyl]boranuide.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and an oxan-4-ylidene moiety. This unique structure imparts specific reactivity and stability characteristics that are not found in other boron-containing compounds. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
2416056-18-1 |
---|---|
Molecular Formula |
C6H9BF3KO |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
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